molecular formula C8H5F2N3S B2675681 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299932-95-9

5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2675681
CAS No.: 299932-95-9
M. Wt: 213.21
InChI Key: PASZNIXHBATJNX-UHFFFAOYSA-N
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Description

5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 299932-95-9) is a high-purity small molecule building block for chemical research and drug discovery. This compound features a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and is substituted with a 2,5-difluorophenyl group at the 5-position . The 1,3,4-thiadiazole structure is electron-deficient and can engage in hydrogen bonding, which is critical for its interactions with biological targets . The core 1,3,4-thiadiazol-2-amine structure is recognized for its significant research value. It serves as a key precursor for the synthesis of various derivatives with potential pharmacological properties, including investigated antitumor, antibacterial, and antifungal activities . Furthermore, this scaffold has demonstrated inhibitory activity against enzymes like carbonic anhydrase, making it a compound of interest for researching treatments for conditions such as glaucoma . The specific substitution pattern on the phenyl ring influences the compound's electronic properties and intermolecular interactions, which can be fine-tuned for specific research applications . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it according to established laboratory safety protocols.

Properties

IUPAC Name

5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-4-1-2-6(10)5(3-4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASZNIXHBATJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,5-difluoroaniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-amino group in the thiadiazole ring undergoes alkylation and acylation reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces N-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride forms N-acetylated products, enhancing solubility for biological testing .

Reaction TypeReagents/ConditionsProductKey Applications
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°C2-(Alkylamino)-5-(2,5-difluorophenyl)-1,3,4-thiadiazoleIntermediate for drug candidates
AcylationAcCl, pyridine, RT2-Acetamido-5-(2,5-difluorophenyl)-1,3,4-thiadiazoleImproved pharmacokinetic properties

Oxidation Reactions

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxides or sulfones using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) :

ThiadiazoleH2O2/AcOHSulfoxideexcess H2O2Sulfone\text{Thiadiazole} \xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

  • Sulfoxides : Formed under mild conditions (30% H₂O₂, acetic acid, 12 h), enhancing polarity for chromatographic separation .

  • Sulfones : Require stronger oxidants (e.g., mCPBA) and extended reaction times .

Electrophilic Aromatic Substitution

The difluorophenyl ring undergoes selective substitution at the para-position to fluorine due to electron-withdrawing effects:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enabling further functionalization .

  • Halogenation : Bromine (Br₂/FeBr₃) yields mono- or di-brominated derivatives .

SubstituentReagentsPositionYield (%)
-NO₂HNO₃/H₂SO₄para65–70
-BrBr₂/FeBr₃para55–60

Cyclocondensation Reactions

The amine group participates in cyclization with carbonyl compounds (e.g., aldehydes or ketones) to form fused heterocycles. For instance:

  • Reaction with benzaldehyde under acidic conditions yields imidazo[2,1-b] thiadiazole derivatives, which exhibit enhanced antimicrobial activity .

Metal-Catalyzed Cross-Coupling

The thiadiazole core supports Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd(PPh₃)₄:

Thiadiazole-Br+Ar-B(OH)2Pd catalystThiadiazole-Ar\text{Thiadiazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Thiadiazole-Ar}

  • Example : Coupling with 4-methoxyphenylboronic acid introduces electron-donating groups, modulating electronic properties for optoelectronic applications .

Hydrolysis and Degradation

Under strongly acidic or basic conditions, the thiadiazole ring undergoes hydrolysis:

  • Acidic Hydrolysis (HCl, reflux): Cleavage of the thiadiazole ring to form thioamide intermediates .

  • Basic Hydrolysis (NaOH, H₂O): Degrades to hydrazine derivatives and carboxylic acids .

Biological Activity Correlation

Derivatives of this compound demonstrate structure-dependent bioactivity:

  • Anticancer Activity : N-Acylated derivatives show IC₅₀ values of 2.44–62.16 µM against LoVo and MCF-7 cell lines .

  • Antimicrobial Effects : Fluorinated analogs exhibit MIC values of 20–28 µg/mL against Staphylococcus aureus and Bacillus subtilis .

DerivativeModificationIC₅₀ (µM, LoVo)MIC (µg/mL, S. aureus)
2g Sulfone2.44 20
2d -OCH₃29.16 28

Key Insights

  • The 2-amino group and fluorine substituents are critical for tailoring reactivity and bioactivity.

  • Oxidation and cross-coupling expand utility in medicinal and materials chemistry.

  • Stability under physiological conditions is pH-dependent, requiring formulation adjustments for drug delivery .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine as an anticancer agent. Research indicates that derivatives of thiadiazole exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : LoVo (colon cancer) and MCF-7 (breast cancer)
  • Key Findings : The compound demonstrated an IC₅₀ value of 2.44 µM against LoVo cells after 48 hours of exposure, indicating strong anti-proliferative effects. In comparison, MCF-7 cells showed higher IC₅₀ values but still reflected notable sensitivity to the compound's action .

The mechanism of action involves the inhibition of key enzymes related to cancer cell proliferation, such as inosine monophosphate dehydrogenase and topoisomerase II. These pathways are crucial for nucleotide synthesis and DNA replication in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiadiazole derivatives are known for their activity against various bacteria and fungi. Studies reveal that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways within the microbes .

Agricultural Applications

In agriculture, thiadiazole derivatives like 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine are being explored for their insecticidal and fungicidal properties. The compound's ability to interact with specific biochemical pathways in pests makes it a candidate for developing new agrochemicals that are less harmful to non-target organisms .

Material Science Applications

The unique chemical structure of 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine allows it to serve as a building block in synthesizing advanced materials. Its application in polymer chemistry is particularly promising, where it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies

Application AreaStudy ReferenceKey Findings
AnticancerPMC10743895Demonstrated significant cytotoxicity against LoVo and MCF-7 cell lines with IC₅₀ values indicating potent anti-proliferative effects.
AntimicrobialPMC2972007Exhibited antimicrobial activity against various pathogens; potential for development into new antibiotics.
AgricultureChemicalBookShowed insecticidal properties; could be developed into eco-friendly pesticides.
Material ScienceBenchchemUsed as a precursor in synthesizing polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties

Biological Activity

5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the thiadiazole class, which has been investigated for various medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure

The chemical structure of 5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amine can be represented as follows:

C8H6F2N4S\text{C}_8\text{H}_6\text{F}_2\text{N}_4\text{S}

This structure features a thiadiazole ring substituted with a difluorophenyl group at the 5-position and an amino group at the 2-position.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. A study evaluated various thiadiazole derivatives against different bacterial strains using the disc diffusion method. The results indicated that compounds with halogen substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa1640
Aspergillus niger2030

These findings suggest that the difluorophenyl substitution may enhance the antimicrobial efficacy of the thiadiazole scaffold.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Recent investigations have shown that various substituted thiadiazoles can inhibit cancer cell proliferation in vitro. Specifically, studies have highlighted their ability to induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression.

Case Study: In Vitro Anticancer Activity

A notable study tested several thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The compound exhibited IC50 values indicating significant cytotoxicity.

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
5-(2,5-Difluorophenyl)-1,3,4-thiadiazol-2-amineMCF-712.5
LoVo10.0

The results indicate that this compound has promising anticancer properties and could serve as a lead compound for further drug development.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. Mechanistic studies have suggested that these compounds may inhibit key enzymes such as topoisomerase II and histone deacetylases, which are crucial in cancer cell proliferation and survival.

Q & A

What are the optimal synthetic routes for 5-(2,5-difluorophenyl)-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via cyclocondensation of substituted hydrazides with thiocyanate derivatives under acidic or oxidative conditions. For example, cyclization using concentrated sulfuric acid or iodine in potassium iodide with sodium hydroxide facilitates thiadiazole ring formation . Key variables include temperature (80–120°C), solvent choice (DMF, ethanol), and catalysts (triethylamine). Yield optimization requires balancing stoichiometric ratios of precursors (e.g., isonicotinoyl hydrazide and potassium thiocyanate) and controlling reaction time to avoid side products like disubstituted byproducts .

How can structural elucidation of this compound be achieved using advanced spectroscopic and computational methods?

Basic Research Question
Combine NMR (1H/13C, 19F), IR, and mass spectrometry for preliminary characterization. For unambiguous confirmation, single-crystal X-ray diffraction is critical to resolve bond angles and dihedral angles, as demonstrated for analogous 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine . DFT calculations (B3LYP/6-311++G**) further validate electronic structure, vibrational modes, and Mulliken charges, aligning spectral data with theoretical models .

What methodological approaches are recommended for evaluating the biological activity of this thiadiazole derivative?

Advanced Research Question
Design dose-response assays (e.g., IC50 determination) for antimicrobial or anticancer activity. Use in vitro models (cell lines) with positive controls (e.g., doxorubicin for cytotoxicity). Antioxidant potential can be assessed via DPPH radical scavenging assays, comparing % inhibition against ascorbic acid . Ensure reproducibility by triplicate experiments and statistical validation (ANOVA, p < 0.05).

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question
Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein targets (e.g., kinases, DNA topoisomerases). Use PDB structures (e.g., 1M17 for topoisomerase II) and validate binding poses via MD simulations (GROMACS). DFT-derived electrostatic potential maps help identify nucleophilic/electrophilic regions influencing ligand-receptor interactions .

What mechanistic insights explain the cyclization steps during synthesis?

Advanced Research Question
Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on thiocyanate carbon, followed by acid-catalyzed dehydration. Iodine acts as an oxidizing agent, facilitating disulfide bond formation in intermediates. Reaction monitoring via TLC or HPLC-MS identifies transient intermediates, while in situ IR tracks carbonyl disappearance .

How can researchers address contradictions between experimental spectral data and computational predictions?

Advanced Research Question
Discrepancies in vibrational frequencies (IR) or chemical shifts (NMR) often arise from solvent effects or crystal packing forces not modeled in DFT. Apply solvent correction models (PCM) or compare with solid-state NMR/X-ray data. Re-optimize computational parameters (basis sets, functionals) to improve agreement .

What strategies are effective for assessing purity and stability of this compound under varying conditions?

Basic Research Question
Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify purity (>98%). Accelerated stability studies (40°C/75% RH, 1–3 months) identify degradation products via LC-MS. Store the compound in amber vials under inert gas to prevent photolytic or oxidative decomposition .

What hypotheses exist regarding the biological mechanism of action for fluorinated thiadiazoles?

Advanced Research Question
Fluorine atoms enhance lipophilicity and membrane permeability, while the thiadiazole ring may intercalate DNA or inhibit enzymes via hydrogen bonding. Compare bioactivity of fluorinated vs. non-fluorinated analogs to isolate electronic vs. steric effects. Target-specific assays (e.g., enzyme inhibition kinetics) clarify mechanisms .

How can multi-step synthetic pathways be optimized for scalability without compromising yield?

Advanced Research Question
Use factorial design (e.g., Box-Behnken) to optimize variables like temperature, solvent volume, and catalyst loading. Pilot-scale reactions (1–5 L) with continuous flow systems improve mixing and heat transfer. Monitor intermediates via PAT (Process Analytical Technology) tools like FTIR probes .

What crystallographic techniques resolve polymorphism or co-crystal formation in this compound?

Advanced Research Question
Screen polymorphs using solvent recrystallization (e.g., ethanol, DCM/hexane). Single-crystal XRD (Mo-Kα radiation) determines unit cell parameters and space group. Pair with DSC/TGA to correlate thermal behavior with crystal forms. Co-crystallization with pharmaceutically relevant coformers (e.g., succinic acid) enhances solubility .

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